molecular formula C24H19N3O5S B6025708 N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide

N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide

货号 B6025708
分子量: 461.5 g/mol
InChI 键: NWEWMWCKOZUAJF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide, also known as BMN 673, is a potent poly(ADP-ribose) polymerase (PARP) inhibitor. PARP enzymes play a crucial role in repairing DNA damage in cells. Inhibition of PARP leads to the accumulation of DNA damage, which can be exploited to selectively kill cancer cells that have defects in DNA repair pathways. BMN 673 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.

作用机制

N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide 673 works by inhibiting the activity of PARP enzymes, which play a crucial role in repairing DNA damage in cells. Inhibition of PARP leads to the accumulation of DNA damage, which can be exploited to selectively kill cancer cells that have defects in DNA repair pathways. This compound 673 has been shown to be highly selective for PARP1 and PARP2 enzymes, which are the most abundant PARP enzymes in cells.
Biochemical and Physiological Effects
This compound 673 has been shown to induce cell death in cancer cells with defects in DNA repair pathways. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer. This compound 673 has been well-tolerated in preclinical studies, with no significant toxicity observed at therapeutic doses.

实验室实验的优点和局限性

N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide 673 has several advantages for use in preclinical studies. It is a highly selective PARP inhibitor with potent anticancer activity. This compound 673 has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer. However, this compound 673 has some limitations for use in preclinical studies. It is a relatively new compound, and its long-term safety and efficacy are not yet fully understood. This compound 673 is also expensive to synthesize, which may limit its availability for use in preclinical studies.

未来方向

There are several future directions for the development of N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide 673. One direction is to evaluate its efficacy in combination with other anticancer agents in clinical trials. Another direction is to identify biomarkers that can predict response to this compound 673 in patients with cancer. Additionally, the development of more potent and selective PARP inhibitors is an active area of research, which may lead to the development of new and improved anticancer agents.

合成方法

The synthesis of N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide 673 involves a series of chemical reactions starting from commercially available starting materials. The first step involves the synthesis of 4-nitrobenzamide, which is then reacted with 2-mercapto-4,5-bis(4-methoxyphenyl)-1,3-thiazole to yield this compound 673. The synthesis of this compound 673 has been optimized to improve the yield and purity of the compound, making it suitable for use in preclinical and clinical studies.

科学研究应用

N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide 673 has been extensively studied in preclinical models of cancer. It has been shown to be effective in killing cancer cells that have defects in DNA repair pathways, such as those with mutations in BRCA1 and BRCA2 genes. This compound 673 has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer.

属性

IUPAC Name

N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O5S/c1-31-19-11-5-15(6-12-19)21-22(16-7-13-20(32-2)14-8-16)33-24(25-21)26-23(28)17-3-9-18(10-4-17)27(29)30/h3-14H,1-2H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWEWMWCKOZUAJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。